2-Amino-4-bromo-5-chlorophenol
Description
Contextualization of Halogenated Aminophenols within Contemporary Organic Chemistry
Halogenated aminophenols are a significant class of compounds in modern organic chemistry, valued as versatile intermediates in the synthesis of a wide array of more complex molecules. google.com The introduction of halogen atoms and an amino group onto a phenol (B47542) ring creates a unique chemical scaffold with multiple reactive sites. This allows for a diverse range of chemical transformations, making them crucial building blocks in the development of pharmaceuticals, agrochemicals, dyes, and materials. google.comrsc.org
The presence of halogen substituents, such as bromine and chlorine, increases the lipophilicity of molecules, which can enhance membrane permeability—a desirable characteristic for many biologically active compounds. google.com Furthermore, the amino and hydroxyl groups provide sites for various chemical reactions, including substitution, oxidation, and coupling reactions. The strategic placement of these functional groups on the aromatic ring influences the regioselectivity of subsequent reactions, a key consideration in synthetic organic chemistry. rsc.org The development of efficient synthetic methods for halogenated aminophenols, often involving multi-step processes, is an active area of research. chemicalbook.com
Research Significance and Theoretical Framework of 2-Amino-4-bromo-5-chlorophenol
This compound is a specific example of a halogenated aminophenol that has garnered interest in academic and industrial research. Its structure, featuring a bromine atom at the 4-position, a chlorine atom at the 5-position, and an amino group at the 2-position of the phenol ring, presents a unique combination of functional groups. This specific arrangement of substituents makes it a valuable intermediate for creating complex molecular architectures.
The research significance of this compound lies in its potential as a precursor for synthesizing novel compounds with specific electronic and biological properties. For instance, it can be used in the synthesis of Schiff bases, which are known to form stable complexes with various metal ions. bohrium.com These metal complexes are being investigated for their potential applications in catalysis and materials science. bohrium.com
Theoretical studies, such as those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, reactivity, and stability of this compound. These computational methods provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to predicting its chemical behavior and reactivity in various reactions. mdpi.com
Scope, Objectives, and Rationale for Comprehensive Research on the Compound
A comprehensive investigation into this compound is warranted due to its potential as a versatile building block in organic synthesis. The primary objectives of such research would be to:
Elucidate its physicochemical properties: A thorough characterization of its physical and chemical properties is fundamental for its application in synthesis.
Develop efficient synthetic routes: Optimizing the synthesis of this compound is crucial for its accessibility and cost-effectiveness.
Explore its reactivity: Understanding how the compound behaves in various chemical reactions is key to unlocking its full potential as a synthetic intermediate.
Investigate its potential applications: Research into the synthesis of novel derivatives and materials from this compound could lead to the discovery of new compounds with valuable properties.
The rationale for this comprehensive research is to expand the toolbox of synthetic organic chemists, providing them with a well-characterized and versatile building block for the creation of new and functional molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1037298-14-8 achemblock.com |
| Molecular Formula | C₆H₅BrClNO achemblock.com |
| Molecular Weight | 222.47 g/mol achemblock.com |
| IUPAC Name | This compound achemblock.com |
| SMILES | OC1=CC(Cl)=C(Br)C=C1N achemblock.com |
| Purity | 97% achemblock.com |
| Storage | Sealed in dry, 2-8°C bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-5-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRSNMVNIIREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Bromo 5 Chlorophenol and Analogous Derivatives
Strategic Approaches to Aryl Aminophenol Synthesis
The construction of the aryl aminophenol scaffold is a cornerstone of many synthetic routes targeting complex aromatic compounds. The specific placement of amino and hydroxyl groups, in addition to halogen substituents, necessitates a careful selection of synthetic pathways to achieve the desired isomer.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing substituents onto an aromatic ring. nih.govnih.gov For the synthesis of halogenated aminophenols, this can involve the halogenation or nitration of a phenol (B47542) or aniline (B41778) derivative. The hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho-, para-directing groups, which can make controlling the selectivity of these reactions challenging. libretexts.orgbyjus.com
In the context of synthesizing a molecule like 2-Amino-4-bromo-5-chlorophenol, a plausible strategy would involve the halogenation of a pre-existing aminophenol or a precursor. For instance, the bromination and chlorination of an appropriately substituted aminophenol could be undertaken. However, the high reactivity of the aminophenol ring can lead to over-halogenation and the formation of multiple isomers. libretexts.org To control this, the activating effect of the amino group can be attenuated by acetylation to form an acetanilide, which is still an ortho-, para-director but less activating. libretexts.org
A general representation of the electrophilic halogenation of a phenol is shown below:
| Reactant | Reagent | Conditions | Product |
| Phenol | Bromine water | - | 2,4,6-Tribromophenol byjus.com |
| Phenol | Bromine in CHCl3 | Low temperature | Monobromophenols byjus.com |
For di-halogenated compounds, a sequential halogenation approach is often necessary. For example, the synthesis of 2,6-dichloro-4-aminophenol can be achieved by the chlorination of p-nitroaniline, followed by subsequent reactions. patsnap.com This highlights a common strategy: introducing substituents in a controlled, stepwise manner to build the desired substitution pattern.
Reduction of Nitroaromatic Precursors
The reduction of a nitro group to an amine is one of the most common and effective methods for the synthesis of aromatic amines. nih.gov This strategy is particularly useful for the synthesis of aminophenols, where the nitro group can be introduced via electrophilic nitration of a phenolic precursor. A variety of reducing agents and catalytic systems can be employed for this transformation. wikipedia.org
A key challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen atom is reductively removed. nih.govresearchgate.net The choice of catalyst and reaction conditions is therefore crucial to ensure the selective reduction of the nitro group while preserving the halogen substituents.
Commonly used methods for the reduction of nitroaromatics include:
Catalytic Hydrogenation: This method often employs catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. nih.govcommonorganicchemistry.com While highly efficient, Pd/C can sometimes lead to dehalogenation, especially with bromo and iodo substituents. commonorganicchemistry.com Pt/C has been shown to be effective with little to no dehalogenation of aromatic halogens. researchgate.net
Metal/Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl) are classical methods for nitro group reduction. wikipedia.org
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303) or cyclohexadiene, in the presence of a catalyst like Pd/C. nih.govresearchgate.net It offers a milder alternative to using high-pressure hydrogen gas.
A general scheme for the reduction of a halogenated nitrophenol is as follows:
For the synthesis of this compound, a potential precursor would be 4-bromo-5-chloro-2-nitrophenol. The selective reduction of this intermediate would yield the target compound.
Multi-component Cascade Reactions and Cycloaddition Pathways
Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) to construct complex molecules in a single step, enhancing efficiency and atom economy. rsc.orgebrary.net MCRs that yield medicinally relevant heterocyclic rings often involve the formation of aminophenol-like structures as part of a larger scaffold. rsc.org For instance, the synthesis of substituted benzoxazoles can be achieved from o-aminophenols through MCRs. rsc.org While not a direct synthesis of this compound, these methods offer powerful tools for creating diverse libraries of related compounds.
Cycloaddition reactions, particularly the Diels-Alder reaction, provide another strategic approach to building the core of substituted phenols and aminophenols. A [4+2] cycloaddition between an activated diene and a substituted alkyne can lead to the formation of a highly functionalized aromatic ring after a subsequent aromatization step. nih.gov This methodology has been successfully applied to the synthesis of pentafluorosulfanylated phenols and aminophenols, demonstrating its potential for creating novel aminophenol derivatives. nih.gov
Photochemical Activation Strategies in ortho-Aminophenol Formation
Photochemical methods offer unique pathways for the formation of C-N and C-O bonds that are often complementary to traditional thermal reactions. A notable photochemical strategy for the synthesis of ortho-aminophenols involves the dearomative-rearomative coupling of aryl azides with alcohols. This process utilizes low-energy photoexcitation to generate a singlet nitrene from an aryl azide. This intermediate then undergoes a sequence of reactions that ultimately leads to the formation of an ortho-aminophenol derivative. This approach is particularly valuable for accessing substitution patterns that are difficult to achieve through standard electrophilic aromatic substitution reactions.
Catalytic Systems in Aminophenol Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of aminophenols. The choice of catalyst can significantly influence the outcome of a reaction, particularly in processes like the reduction of nitroaromatics where chemoselectivity is paramount.
Application of Raney Nickel Catalysts
Raney Nickel is a widely used heterogeneous catalyst in organic synthesis, particularly for hydrogenation reactions. commonorganicchemistry.com It is often the catalyst of choice for the reduction of nitro groups in substrates that also contain halogen substituents, as it can be less prone to causing dehalogenation compared to catalysts like Pd/C. commonorganicchemistry.com
The catalytic activity of Raney Nickel stems from its high surface area and the presence of adsorbed hydrogen. In the reduction of a halogenated nitroaromatic compound, the nitro group is selectively reduced to an amine on the catalyst surface. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to maximize the yield of the desired aminophenol and minimize side reactions.
A comparative study on the catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts showed different reactivity orders for the cleavage of carbon-halogen bonds. nih.gov For Raney Ni, the hydrodehalogenation reactivity decreases in the order of C-I > C-Br > C-Cl > C-F. nih.gov This information is critical when planning the synthesis of a molecule containing multiple different halogens, such as this compound.
The following table summarizes the application of Raney Nickel in the reduction of nitro compounds:
| Substrate Type | Product Type | Advantage of Raney Nickel |
| Halogenated Nitroaromatics | Halogenated Anilines | Lower tendency for dehalogenation compared to Pd/C. commonorganicchemistry.com |
| Aromatic Nitro Compounds | Aromatic Amines | Effective and widely used catalyst for nitro group reduction. wikipedia.org |
Ruthenium Complex-Catalyzed Transformations
Ruthenium complexes have emerged as powerful catalysts in organic synthesis, valued for their diverse reactivity and functional group tolerance. arabjchem.org In the context of synthesizing substituted aminophenols, ruthenium catalysts facilitate key transformations such as amination and C-H functionalization. nih.govnih.gov While direct synthesis of this compound using a one-pot ruthenium-catalyzed process is not extensively documented in readily available literature, the principles of ruthenium catalysis can be applied to multistep syntheses involving the introduction of amino and halogen functionalities onto a phenolic scaffold.
Ruthenium(II) complexes, for instance, can activate aromatic rings through π-coordination, enhancing their electrophilicity and making them susceptible to nucleophilic attack. acs.org This property is instrumental in reactions like the amination of phenols. nih.gov A plausible, though hypothetical, pathway could involve the ruthenium-catalyzed amination of a pre-halogenated phenol. The catalyst, often stabilized by specialized ligands, can facilitate the direct condensation of a phenol with an amine source. nih.govresearchgate.net
Furthermore, ruthenium catalysts are effective in C-H activation, which allows for the direct functionalization of the aromatic ring. rsc.org This could be envisioned in a strategy where a simpler aminophenol is first synthesized, followed by regioselective halogenation, potentially guided by the directing effects of the existing functional groups and possibly facilitated by a ruthenium catalyst under specific conditions. The versatility of ruthenium catalysis is demonstrated by its application in acceptorless dehydrogenative coupling reactions, which can be used to construct heterocyclic systems like benzoxazoles from 2-aminophenols, showcasing the potential for further transformations of the target molecule. acs.org
Table 1: Representative Ruthenium-Catalyzed Reactions for Phenol Functionalization
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| [Ru(p-cymene)Cl₂]₂ / Ligand | C-H Functionalization | 2-(Pyridyl)phenol | ortho-Olefinated Phenol | nih.gov |
| In situ generated [bis(η⁵-phenoxo)Ru] | Amination | Phenol | N-Substituted Aniline | nih.gov |
| Ru₂(CO)₆ / PFMNPs | Dehydrogenative Coupling | 2-Aminophenol (B121084) | Benzoxazole | acs.org |
| Ru(II) complex with P,O-bidentate ligand | SₙAr Amination | Fluorobenzene | N-Substituted Aniline | acs.org |
This table presents examples of ruthenium-catalyzed reactions on phenols and related structures to illustrate the catalyst's capabilities, not a direct synthesis of this compound.
Precursor Design and Chemical Transformations for Halogen Incorporation
The synthesis of a polysubstituted aromatic compound like this compound heavily relies on the strategic design of precursors and the controlled, regioselective incorporation of halogen atoms. The order of introducing the amino, bromo, and chloro groups is critical to achieving the desired isomer.
A common strategy involves the halogenation of a suitable aminophenol or a protected derivative. For example, starting with a compound like 2-amino-5-chlorophenol (B1209517) or 2-amino-4-bromophenol (B1269491) allows for the subsequent introduction of the second halogen. The existing substituents on the aromatic ring direct the position of the incoming electrophile. The hydroxyl and amino groups are ortho-, para-directing activators, which must be considered to achieve the desired substitution pattern. Protecting groups may be necessary to control reactivity and ensure regioselectivity.
Another approach is to start with a molecule that already contains the desired halogen pattern and then introduce the amino group. For instance, the reduction of a nitro group is a classic method for forming anilines. guidechem.com A potential precursor could be 1-bromo-2-chloro-4-nitrobenzene. The nitro group in this precursor could be reduced to an amino group, followed by the introduction of the hydroxyl group. A patent describes the synthesis of 3-bromo-5-chloroaniline (B31250) from 3-bromo-5-chloronitrobenzene using reducing agents like Raney-Ni and hydrazine hydrate, achieving high yields. google.com While this produces a different isomer, the chemical principles of nitro group reduction are directly applicable.
The regioselective synthesis of halogenated phenols and anilines can be challenging. Recent advances have focused on directing group strategies to control the position of halogenation. rsc.org For instance, a directing group can be temporarily installed to guide a halogen to a specific position, after which the directing group is removed. While traditional electrophilic aromatic halogenation of anilines or phenols often yields a mixture of ortho and para products, newer methods using specific catalysts or directing groups can provide high regioselectivity. nih.gov
Table 2: Potential Precursors and Key Transformations
| Starting Material | Key Transformation(s) | Intermediate/Product | Rationale |
| 2-Amino-5-chlorophenol | Electrophilic Bromination | This compound | Direct halogenation of an available aminophenol. Regioselectivity is key. |
| 4-Bromo-5-chloro-2-nitrophenol | Nitro Group Reduction | This compound | The nitro group is a well-established precursor to an amino group. |
| 3-Bromo-5-chloroaniline | Diazotization, then hydrolysis | 3-Bromo-5-chlorophenol | A potential route to a related isomer, illustrating the use of diazonium salt chemistry. |
Optimization of Reaction Conditions and Yield Enhancement for Academic Synthesis
In an academic laboratory setting, the optimization of reaction conditions is paramount to maximize product yield, minimize reaction time, and ensure the purity of the synthesized compound. For a multi-step synthesis of a molecule like this compound, each step requires careful tuning of various parameters.
Key factors that are typically optimized include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For halogenation reactions, solvents can range from non-polar (like dichloromethane) to polar aprotic (like DMF). For reductions or catalytic reactions, alcohols or ethers are common.
Temperature: Reaction kinetics are highly dependent on temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Optimization often involves finding the lowest temperature at which the reaction proceeds at a reasonable rate. For instance, in the reduction of a nitro group, controlling the temperature can prevent side reactions. google.com
Catalyst Loading: In catalyzed reactions, the amount of catalyst used is a critical parameter. Insufficient catalyst will result in slow or incomplete reactions, while excessive amounts can be uneconomical and may lead to purification challenges.
Reagent Stoichiometry: The molar ratio of reactants is crucial. Using a slight excess of one reagent can sometimes drive a reaction to completion, but a large excess can complicate purification.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal time to stop the reaction to maximize the yield of the desired product and minimize the formation of degradation products.
For example, in the synthesis of substituted anilines via nitro group reduction, parameters such as temperature, hydrogen pressure (if catalytic hydrogenation is used), and solvent have been systematically varied to achieve near-quantitative yields. researchgate.net Similarly, for cross-coupling reactions that could be used to build the substituted phenolic ring, the choice of catalyst, ligand, base, and solvent are all critical variables that are screened to find the optimal conditions. tandfonline.com
Table 3: Example of Parameter Optimization for a Hypothetical Bromination Step
| Entry | Solvent | Temperature (°C) | Brominating Agent | Reaction Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | 0 | Br₂ | 4 | 65 |
| 2 | CH₂Cl₂ | 25 (rt) | Br₂ | 2 | 60 (with byproducts) |
| 3 | Acetic Acid | 25 (rt) | Br₂ | 3 | 75 |
| 4 | Acetic Acid | 25 (rt) | N-Bromosuccinimide | 6 | 82 |
| 5 | DMF | 25 (rt) | N-Bromosuccinimide | 6 | 78 |
This table is a hypothetical representation of an optimization process for a bromination reaction, a key step in the potential synthesis of the target compound.
By systematically adjusting these conditions, researchers can develop robust and efficient protocols for the synthesis of complex molecules like this compound, enabling further investigation of their chemical properties and potential applications.
Advanced Spectroscopic and Analytical Characterization Techniques
Structural Elucidation through X-ray Diffraction Analysis
For a compound like 2-Amino-4-bromo-5-chlorophenol, a successful SCXRD analysis would involve growing a suitable single crystal from a solution. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is meticulously analyzed to build an electron density map, from which the positions of individual atoms can be resolved.
While specific crystallographic data for this compound is not publicly available, the analysis of a related structure, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, illustrates the type of data that would be obtained iucr.org. The analysis would confirm the substitution pattern on the benzene (B151609) ring, providing exact measurements of the C-C, C-O, C-N, C-Cl, and C-Br bond lengths. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing.
Table 1: Potential X-ray Crystallography Data for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-Cl) |
| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-C, Br-C-C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon and hydrogen environments within a molecule.
For this compound, the ¹H NMR spectrum is expected to be relatively simple. The two aromatic protons are in different chemical environments and are not adjacent to each other, so they would appear as distinct singlets. The chemical shifts of the protons on the amino (-NH₂) and hydroxyl (-OH) groups would also be observed, though their positions can vary depending on the solvent and concentration.
The ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the bromine and chlorine atoms. Data from similar compounds like 2-amino-4-chloro-phenol supports these predictions rsc.orgchemicalbook.comchemicalbook.com.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~6.8 - 7.2 | Singlet | Aromatic C-H |
| ¹H | ~7.0 - 7.4 | Singlet | Aromatic C-H |
| ¹H | Variable (broad) | Singlet | -NH₂ |
| ¹H | Variable (broad) | Singlet | -OH |
| ¹³C | ~140 - 150 | Singlet | C-OH |
| ¹³C | ~135 - 145 | Singlet | C-NH₂ |
| ¹³C | ~120 - 130 | Singlet | C-Cl |
| ¹³C | ~110 - 120 | Singlet | C-Br |
| ¹³C | ~115 - 125 | Singlet | C-H |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.
The nominal molecular weight of this compound is 222.47 g/mol , with a monoisotopic mass of approximately 220.924 Da guidechem.comuni.lusigmaaldrich.com. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, confirming the presence of one chlorine and one bromine atom.
Under electron ionization (EI), the molecule would fragment in predictable ways. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen radicals miamioh.edu. The primary fragments would likely result from the loss of a bromine atom (M-79/81) or a chlorine atom (M-35/37).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion Identity | Description |
|---|---|---|
| ~221, 223, 225 | [M]⁺ | Molecular ion cluster showing Br and Cl isotopic pattern |
| ~222, 224, 226 | [M+H]⁺ | Protonated molecular ion cluster (in ESI or CI) |
| ~142, 144 | [M-Br]⁺ | Fragment from loss of a bromine radical |
High-Resolution Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound and for its quantification in a mixture. A reversed-phase HPLC method would be highly effective for this compound.
Drawing from established methods for related compounds like 2-amino-4-chlorophenol (B47367), a suitable HPLC system can be defined utu.ac.inresearchgate.net. The analysis would involve injecting a solution of the compound onto a nonpolar stationary phase (like a C8 or C18 column) and eluting it with a polar mobile phase. The compound would be detected as it exits the column using a UV detector, typically set at a wavelength where the analyte has strong absorbance, such as 280 nm utu.ac.inresearchgate.net. The purity is determined by the area percentage of the main peak relative to any impurity peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) utu.ac.inresearchgate.net |
| Mobile Phase | Isocratic mixture of Water, Acetonitrile, and an acid modifier (e.g., Acetic Acid or Trifluoroacetic Acid) utu.ac.inresearchgate.netmdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min utu.ac.inresearchgate.net |
| Detection | UV at ~280 nm utu.ac.inresearchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used primarily to monitor the progress of a chemical reaction researchgate.net. To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials.
The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). Given the polar nature of the phenol (B47542) and amine groups, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, would be effective rochester.edu. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, with a different Retention Factor (Rf), will appear and intensify researchgate.net. Visualization is typically achieved under UV light, or by staining with an agent like ninhydrin, which reacts with the primary amino group to produce a colored spot.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FTIR or Raman spectrum would exhibit distinct peaks corresponding to its functional groups. Key vibrational modes would include the O-H stretch from the phenolic group, the symmetric and asymmetric N-H stretches from the amino group, C-O and C-N stretching, aromatic C=C stretching, and the characteristic low-frequency stretches for the C-Br and C-Cl bonds. Analysis of related compounds like 2-bromo-4-chlorophenol (B154644) provides a basis for assigning these vibrational bands chemicalbook.comchemicalbook.com.
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol (-OH) | O-H Stretch (broad) | 3200 - 3600 |
| Amine (-NH₂) | N-H Asymmetric Stretch | ~3400 - 3500 |
| Amine (-NH₂) | N-H Symmetric Stretch | ~3300 - 3400 |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 |
| Phenol (-OH) | C-O Stretch | ~1200 - 1260 |
| Amine (-NH₂) | C-N Stretch | ~1250 - 1340 |
| Aryl Halide | C-Cl Stretch | ~700 - 850 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational frequencies of its specific chemical bonds.
Key expected vibrational modes for this compound include the stretching and bending of the O-H and N-H bonds of the hydroxyl and amino groups, respectively. The aromatic C-H stretching and C=C ring stretching vibrations are also anticipated. Furthermore, the presence of carbon-halogen bonds (C-Br and C-Cl) would give rise to characteristic absorptions in the fingerprint region of the spectrum.
Interactive Data Table: Predicted IR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Assignment |
| 3500-3300 | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | Aromatic C=C stretching |
| 1550-1450 | N-H bending |
| 1400-1300 | O-H bending |
| 1300-1000 | C-N and C-O stretching |
| 800-600 | C-Cl stretching |
| 700-500 | C-Br stretching |
Note: This table represents predicted data based on the functional groups present in the molecule. Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.
The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the carbon-halogen bonds. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in its structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.
The aromatic ring of the phenol derivative is the primary chromophore. The presence of the amino (-NH₂), hydroxyl (-OH), bromo (-Br), and chloro (-Cl) substituents will influence the position and intensity of the absorption maxima (λmax). These auxochromes can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The solvent used for the analysis can also impact the spectrum due to solvatochromic effects.
Interactive Data Table: Expected UV-Vis Spectral Data for this compound
| Transition | Expected λmax (nm) |
| π → π | ~280-320 |
| n → π | ~350-400 |
Note: This table represents expected absorption ranges. Actual experimental values will depend on the solvent and other experimental conditions.
Elemental Composition Determination via Microanalysis
Elemental microanalysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₆H₅BrClNO), this analysis would involve the quantitative determination of carbon, hydrogen, nitrogen, bromine, and chlorine.
The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Theoretical Mass % |
| Carbon | C | 12.01 | 6 | 32.40 |
| Hydrogen | H | 1.01 | 5 | 2.27 |
| Bromine | Br | 79.90 | 1 | 35.92 |
| Chlorine | Cl | 35.45 | 1 | 15.94 |
| Nitrogen | N | 14.01 | 1 | 6.30 |
| Oxygen | O | 16.00 | 1 | 7.19 |
| Total | 100.00 |
Note: The theoretical mass percentages are calculated based on the molecular formula C₆H₅BrClNO and the atomic masses of the constituent elements.
Biological Activities and Molecular Mechanisms of Interaction
Assessment of Pharmacological and Biological Properties
The pharmacological and biological assessment of 2-Amino-4-bromo-5-chlorophenol is informed by research on analogous compounds. These studies suggest that halogenated phenols and aminophenols possess a range of activities, from antimicrobial and antioxidant effects to the modulation of enzyme activity and cellular processes.
Table 1: Antimicrobial Activity of Selected Bromophenol and Aminothiazole Derivatives
| Compound | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus, MRSA | Good anti-S. aureus and anti-MRSA activity, inhibition of biofilm formation | nih.gov |
| 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives | Candida albicans, Candida glabrata | Antifungal activity | researchgate.net |
| 2-amino-4-(4-bromophenyl)-1,3-thiazole derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate antibacterial activity | researchgate.net |
Urease Inhibition: While there are no specific studies on the urease inhibitory activity of this compound, a US patent describes aminophenol compounds as urease inhibitors landoffree.com. Research on other 2-aminophenol (B121084) derivatives has shown that some possess potent urease inhibitory potential researchgate.net. The mechanism of urease inhibition often involves the interaction of compounds with the nickel ions in the enzyme's active site nih.gov. The presence of electronegative atoms, such as the oxygen of the hydroxyl group and the nitrogen of the amino group in this compound, could facilitate chelation of these nickel ions, thereby inhibiting enzyme activity.
Methionine Aminopeptidase (B13392206) 2 (MetAP2) Inhibition: Methionine aminopeptidase 2 (MetAP2) is a metalloenzyme that plays a role in protein maturation and is a target in cancer and obesity research dovepress.comsyndevrx.com. Small molecule inhibitors of MetAP2 have been identified, though none are structurally similar to this compound in the available literature researcher.lifenih.gov. The development of fumagillin (B1674178) derivatives as MetAP2 inhibitors highlights the therapeutic interest in targeting this enzyme dovepress.comnih.gov. Without direct experimental data, it is difficult to predict the MetAP2 inhibitory potential of this compound.
The effects of halogenated phenols on cellular processes are a significant area of toxicological and pharmacological research. Studies on chlorinated phenols have demonstrated their ability to induce apoptosis, or programmed cell death, in human red blood cells researchgate.netnih.gov. The pro-apoptotic potential was found to increase with the degree of chlorination nih.gov. Phenolic compounds, in general, are known to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways nih.govwaocp.org.
Of particular relevance is a study on 2-amino-4-chlorophenol (B47367), a compound structurally very similar to this compound. This study revealed that long-term oral administration of 2-amino-4-chlorophenol led to proliferative lesions and was carcinogenic in rats nih.govwho.int. It was found to cause hyperplasia in the forestomach and urinary bladder who.int. This suggests that while some substituted phenols may induce apoptosis, others, including those with a similar substitution pattern to this compound, could promote cell proliferation and have carcinogenic potential.
Table 2: Effects of Related Phenolic Compounds on Cellular Processes
| Compound | Cell Line/Organism | Effect | Reference |
|---|---|---|---|
| Chlorinated phenols | Human red blood cells | Induction of apoptosis | researchgate.netnih.gov |
| 2-amino-4-chlorophenol | Rats | Proliferative lesions, carcinogenicity, hyperplasia | nih.govwho.int |
| Various natural phenolic compounds | Human tumor cell lines | Induction of apoptosis | nih.govwaocp.org |
Elucidation of Molecular Mechanisms of Action
The molecular interactions of this compound with biological macromolecules are predicted to be governed by the interplay of its functional groups. Hydrogen bonding is anticipated to be a key mechanism of its action at the molecular level.
The interaction between phenolic compounds and proteins is a well-studied phenomenon that significantly influences the properties of both molecules medicalresearchjournal.org. These interactions can be covalent or non-covalent, with hydrogen bonding being a predominant non-covalent force nih.govresearchgate.net. The hydroxyl and amino groups of this compound can act as hydrogen bond donors, while the oxygen and nitrogen atoms can also serve as hydrogen bond acceptors.
Phenolic hydroxyl groups are known to form hydrogen bonds with the carboxyl and amino groups of amino acid residues in proteins researchgate.net. Specifically, amino acid residues such as asparagine, arginine, aspartic acid, cysteine, lysine, histidine, glutamine, glutamic acid, serine, threonine, and tyrosine are capable of forming hydrogen bonds with phenolic compounds nih.gov. These interactions can stabilize the binding of the small molecule to a protein, potentially leading to the modulation of the protein's function. The initial interaction is often driven by hydrophobic effects, followed by stabilization through hydrogen bonds medicalresearchjournal.org. The precise nature of these interactions will depend on the topology and amino acid composition of the binding site on the target protein.
Halogen Bonding Phenomena and its Contribution to Ligand-Target Recognition
Halogen bonding is a specific, non-covalent interaction that has gained significant recognition in medicinal chemistry and drug design. nih.govresearchgate.netbenthamdirect.com This interaction occurs between a covalently bonded halogen atom (such as chlorine, bromine, or iodine) acting as a Lewis acid and a Lewis base, like an oxygen or nitrogen atom. nih.govacs.org The phenomenon is attributed to a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which forms opposite to the covalent bond. nih.govresearchgate.net The strength of these bonds is comparable to hydrogen bonds and typically increases in the order of Cl < Br < I, making the bromine atom in this compound a significant potential contributor to molecular recognition. nih.gov
In the context of this compound, both the bromine and chlorine atoms can act as halogen bond (XB) donors. These interactions are highly directional and can play a crucial role in the affinity and specificity of a ligand for its protein target. researchgate.netbenthamdirect.comacs.org The bromine atom, being more polarizable than chlorine, can form stronger halogen bonds. Potential XB acceptor sites on a protein target would include the backbone carbonyl oxygens of amino acids or the side chains of residues such as aspartate, glutamate, and serine. nih.gov
Furthermore, the presence of an ortho-hydroxyl group, as seen in this compound, can enhance the strength of a halogen bond. Studies on analogous compounds like 2-chlorophenol (B165306) have shown that intramolecular hydrogen bonding between the hydroxyl group and the adjacent halogen can modulate the electrostatic potential of the halogen, thereby strengthening its capacity for intermolecular halogen bonding. nih.gov This synergistic effect between hydrogen and halogen bonds can significantly stabilize the ligand-receptor complex, contributing to improved biological activity. nih.gov
Ligand-Protein Docking and Binding Site Characterization
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. researchgate.netresearchgate.net For halogenated compounds like this compound, these simulations are essential for characterizing the binding site and identifying the key molecular interactions that drive recognition and affinity.
Studies on other halogenated phenols have provided insights into how these molecules interact with protein cavities. For example, molecular docking of various chlorinated and brominated phenols with transthyretin (TTR), a thyroid hormone transport protein, revealed that these compounds bind within the thyroxine (T4) binding site. researchgate.netresearchgate.nettno.nl The primary forces governing these interactions were identified as hydrogen bonds and van der Waals forces. researchgate.net
For this compound, a hypothetical binding site would likely feature a combination of amino acid residues capable of forming specific non-covalent interactions with its functional groups. The characterization of such a binding site would involve identifying:
Halogen bond acceptors: Backbone carbonyls or side-chain oxygens (e.g., from Asp, Glu, Ser, Thr) that can interact with the bromine and chlorine atoms.
Hydrogen bond partners: Residues that can act as donors or acceptors for the phenol's hydroxyl and amino groups.
Hydrophobic pockets: Aromatic or aliphatic residues (e.g., Phe, Leu, Val) that can engage in hydrophobic interactions with the phenyl ring.
| Functional Group on Ligand | Type of Interaction | Potential Protein Partner (Amino Acid Residues) |
|---|---|---|
| Bromo | Halogen Bond | Backbone C=O, Asp, Glu, Ser, Thr |
| Chloro | Halogen Bond | Backbone C=O, Asp, Glu, Ser, Thr |
| Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | His, Ser, Thr, Asp, Glu, Gln, Asn |
| Amino (-NH2) | Hydrogen Bond (Donor) | Asp, Glu, Gln, Asn, Backbone C=O |
| Aromatic Ring | Hydrophobic, π-π stacking | Phe, Tyr, Trp, Leu, Val, Ile |
Structure-Activity Relationships within Halogenated Aminophenol Series
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. drugdesign.org For halogenated phenols, SAR analyses have demonstrated that the type, number, and position of halogen substituents significantly influence their interaction with biological targets. tno.nlnih.govnih.gov
Key findings from SAR studies on related halogenated phenol (B47542) series include:
Effect of Halogen Type: In a study of halophenols as protein tyrosine kinase (PTK) inhibitors, the inhibitory activity followed the order of Cl > Br > F (or I), suggesting that the specific electronic and steric properties of chlorine were optimal for interaction with the PTK active site in that particular series. nih.gov
Effect of Halogen Number: The binding affinity of chlorinated phenols to the protein transthyretin was shown to increase with the degree of chlorination, with pentachlorophenol (B1679276) being a more potent competitor for the thyroxine binding site than trichlorophenols or dichlorophenols. tno.nl
Positional Importance: The position of the halogen atoms is critical. For chlorinated phenols binding to TTR, congeners with chlorine atoms in both positions ortho to the hydroxyl group were more effective competitors. tno.nl Similarly, studies on halogenated phenoxypropanolamines showed that 2,5-dihalogenated derivatives were more potent β-receptor blockers than 2,4-dihalogenated or 3,4-dihalogenated isomers. nih.gov
Role of Other Functional Groups: The presence of hydroxyl groups is often essential for activity, as they can act as key hydrogen bond donors in interactions with the target protein. nih.gov
These principles suggest that the specific arrangement of the amino, bromo, chloro, and hydroxyl groups on the this compound scaffold is a highly tuned determinant of its biological profile.
| Structural Modification | General Effect on Biological Activity (from related series) | Reference Example |
|---|---|---|
| Increase in number of halogens | Often increases binding affinity | Chlorinated phenols binding to TTR tno.nl |
| Change of halogen (e.g., Br to Cl) | Activity is target-dependent (e.g., Cl > Br for some PTKs) | Halophenol PTK inhibitors nih.gov |
| Alteration of halogen position | Significantly impacts potency | Halogenated phenoxypropanolamines nih.gov |
| Removal/modification of -OH group | Typically leads to loss of activity | Halophenol PTK inhibitors nih.gov |
Comparative Biological Analysis with Positional and Structural Isomers
The biological activity of an aromatic compound is profoundly influenced by the substitution pattern on the ring. A comparative analysis of this compound with its positional and structural isomers is crucial for understanding its unique properties. Isomers can exhibit vastly different biological profiles due to changes in steric hindrance, electronic distribution, and the geometry of intermolecular interactions.
For instance, comparing 3,4-dichlorophenol (B42033) and its isomers 4-bromo-3-chlorophenol (B77146) and 3-bromo-4-chlorophenol (B78916) reveals how positional changes affect crystal packing and the nature of halogen bonding. nih.gov While 3,4-dichlorophenol and 4-bromo-3-chlorophenol form similar crystal structures with both type I and type II halogen interactions, the structure of 3-bromo-4-chlorophenol is different, indicating a preference for specific halogen bond geometries that can only be achieved with that substitution pattern. nih.gov Such differences in solid-state interactions are indicative of how these isomers would present different interaction surfaces to a protein binding site.
A direct comparison can be made with the simpler structural isomer, 2-amino-4-chlorophenol (ACP), which lacks the bromine atom. Studies on ACP have shown that it can induce proliferative lesions in the forestomach and urinary bladder in rats. who.intnih.gov The introduction of a bromine atom at the 4-position and the shifting of the chlorine to the 5-position, as in this compound, would be expected to modulate this activity. The larger, more polarizable bromine atom would alter the molecule's lipophilicity and introduce a stronger halogen bonding donor, potentially leading to different target interactions and a distinct biological response.
| Compound Name | Structure | Key Structural Differences from this compound |
|---|---|---|
| This compound | Reference Compound | |
| 2-Amino-5-bromo-4-chlorophenol | Positional isomer; positions of Br and Cl are swapped. | |
| 2-Amino-4-chlorophenol | Structural analog; lacks the bromine atom. | |
| 2-Amino-4-bromophenol (B1269491) | Structural analog; lacks the chlorine atom. |
Toxicological Profiles and Pathomechanistic Investigations
Immunological Responses and Sensitization Potential (e.g., Skin Sensitization)
Specific studies investigating the immunological responses or skin sensitization potential of 2-Amino-4-bromo-5-chlorophenol have not been identified in the existing scientific literature. However, data from related aminophenol compounds suggest a potential for such effects.
Many aminophenol derivatives are recognized as skin irritants and sensitizers. For instance, 2-amino-4-chlorophenol (B47367) is classified as a substance that may cause skin irritation and an allergic skin reaction. nih.govwho.int Similarly, 2-amino-5-chlorophenol (B1209517) is reported to cause skin irritation. nih.gov A local lymph node assay (LLNA) conducted on another related compound, 2-amino-6-chloro-4-nitrophenol, demonstrated a positive immune response, leading to its classification as a skin sensitizer (B1316253) under the tested conditions. europa.eu These findings from structurally similar chemicals suggest that this compound could also possess skin sensitizing properties, although direct testing is required for confirmation.
Bioactivation Pathways and Metabolite-Mediated Toxicity
The toxicity of many halogenated aromatic compounds, including aminophenols, is often not caused by the parent compound itself but by reactive metabolites formed during metabolic processes. nih.gov This process, known as bioactivation, is a critical step in initiating cellular damage. While specific bioactivation pathways for this compound are not documented, the metabolism of analogous compounds provides insight into likely mechanisms.
Role of Cytochrome P450 Enzymes in Metabolism
Cytochrome P450 (CYP) enzymes are a primary family of enzymes involved in Phase I metabolism of foreign compounds. nih.gov Their role in the metabolism of this compound can be inferred from studies on compounds with similar structures.
The metabolism of the organophosphorus pesticide profenofos (B124560) is particularly relevant, as it is detoxified to the metabolite 4-bromo-2-chlorophenol (B165030), a compound structurally similar to the subject of this article (lacking only the amino group). nih.govnih.gov In vitro studies using human liver microsomes and recombinant human CYP enzymes identified CYP3A4, CYP2B6, and CYP2C19 as capable of metabolizing profenofos to 4-bromo-2-chlorophenol. nih.gov Kinetic analysis revealed that CYP2C19 and CYP2B6 are the most efficient enzymes in this conversion, suggesting they may play a primary role in the metabolism of similarly structured phenols. nih.gov
Conversely, studies on the nephrotoxicity of 4-amino-2-chlorophenol (B1200274) found that most CYP inhibitors did not protect renal cells from its toxic effects, suggesting that CYP-mediated metabolism may not be the primary bioactivation pathway for toxicity in the kidney for that specific isomer. nih.govnih.gov This highlights that while CYPs are involved in the biotransformation of these chemicals, their role in producing the ultimate toxic species can vary.
Table 1: Kinetic Parameters for the Formation of 4-bromo-2-chlorophenol from Profenofos by Human CYP Enzymes
| CYP Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| CYP2C19 | 0.516 | 25.1 | 48.8 |
| CYP2B6 | 1.02 | 47.9 | 46.9 |
| CYP3A4 | 18.9 | 19.2 | 1.02 |
Involvement of Peroxidases and Cyclooxygenases
Beyond the cytochrome P450 system, other enzymatic pathways can be critical for the bioactivation of aminophenols. Research on 4-amino-2-chlorophenol has demonstrated that peroxidases and cyclooxygenases are important in mediating its toxicity, particularly in the kidney. nih.gov
In studies using isolated rat renal cortical cells, the cytotoxicity of 4-amino-2-chlorophenol was significantly reduced by pretreatment with mercaptosuccinic acid, a peroxidase inhibitor. nih.govnih.gov Likewise, inhibiting the cyclooxygenase component of prostaglandin (B15479496) H synthase also protected the cells. nih.gov These results strongly suggest that co-oxidation reactions mediated by these enzymes can convert aminophenols into reactive intermediates that cause cellular harm. nih.gov This pathway is a plausible mechanism for the bioactivation of this compound, especially in tissues with high peroxidase and cyclooxygenase activity.
Mechanisms of Free Radical Generation and Oxidative Stress
A common mechanism underlying the toxicity of aminophenols is the generation of free radicals and subsequent oxidative stress. nih.govnih.gov There is no direct evidence for this mechanism for this compound, but studies on its analogues are informative.
The bioactivation of aminophenols can lead to the formation of reactive intermediates like benzoquinoneimines. nih.govresearchgate.net These metabolites can arylate cellular macromolecules or undergo redox cycling, a process that generates reactive oxygen species (ROS) such as the superoxide (B77818) anion. nih.gov The resulting imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage lipids, proteins, and DNA.
Evidence for this mechanism comes from studies where antioxidants provided protection against aminophenol-induced toxicity.
The cytotoxicity of 4-amino-2-chlorophenol was lessened by antioxidants such as ascorbate (B8700270), glutathione (B108866), and N-acetyl-L-cysteine, supporting a role for free radicals in its toxicity. nih.govresearchgate.net
Similarly, the toxicity of 2-amino-5-chlorophenol in renal slices was shown to induce lipid peroxidation and deplete glutathione levels. nih.gov This damage was reduced by the addition of ascorbate or glutathione, indicating that the toxicity involves free radical generation. nih.gov
Occupational Health Implications and Exposure Pathways
Specific occupational health studies or established exposure limits for this compound are not available. However, potential risks can be inferred from data on the closely related industrial chemical, 2-amino-4-chlorophenol.
Occupational exposure to 2-amino-4-chlorophenol is most likely to occur in industrial settings where it is produced or used as a chemical intermediate. who.int The primary routes of exposure are expected to be inhalation of dust particles and direct skin contact. who.intnj.gov This compound is used in the manufacturing of dyes and the pharmaceutical drug chlorzoxazone. who.int
The health hazards associated with 2-amino-4-chlorophenol exposure include acute effects such as methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin). nj.gov Long-term oral administration studies in rats provided clear evidence of carcinogenic activity, with increased incidences of tumors in the forestomach and urinary bladder. nih.gov Given these findings, occupational handling of structurally similar compounds like this compound would warrant stringent safety measures, including the use of personal protective equipment to prevent inhalation and dermal exposure. nj.gov
Pharmacokinetics and Biotransformation Studies
Metabolic Fate and Pathways of 2-Amino-4-bromo-5-chlorophenol
The metabolic fate of this compound is predicted to follow pathways common to other halogenated aromatic compounds, primarily involving Phase I and Phase II biotransformation reactions. These pathways generally aim to increase the water solubility of the compound, thereby facilitating its excretion from the body.
Phase I Metabolism: Phase I reactions are expected to introduce or expose functional groups on the this compound molecule. Based on studies of similar compounds, key Phase I pathways would likely include:
Oxidation: The aromatic ring is susceptible to hydroxylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes. This could result in the formation of catechol or hydroquinone (B1673460) derivatives.
Dehalogenation: Enzymatic removal of the bromine or chlorine atoms is a possible metabolic step. Reductive dehalogenation can occur under certain conditions, while oxidative dehalogenation may also be a pathway.
N-Acetylation: The amino group can undergo acetylation to form an acetamide (B32628) derivative. This is a common pathway for aromatic amines.
Phase II Metabolism: Following Phase I reactions, the modified compound, or the parent compound itself, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to further increase water solubility. For this compound and its potential Phase I metabolites, the primary conjugation pathways are expected to be:
Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a major detoxification pathway.
Sulfation: The hydroxyl group can also be conjugated with a sulfonate group (sulfation). The extent of glucuronidation versus sulfation can vary depending on the specific compound and biological system.
In bacterial systems, the degradation of analogous compounds such as 2-chloro-4-aminophenol has been shown to initiate with deamination to form a substituted hydroquinone, followed by dehalogenation and subsequent aromatic ring cleavage by dioxygenases. nih.gov This suggests that in environmental or microbial contexts, a more extensive breakdown of the molecule can occur.
Identification and Characterization of Metabolites
Direct identification and characterization of metabolites for this compound are not extensively documented in publicly available literature. However, based on the metabolic pathways of structurally similar compounds like 4-bromoaniline (B143363) and 2-bromophenol (B46759), several potential metabolites can be predicted.
For instance, the metabolism of 4-bromoaniline in rats leads to the formation of 2-amino-5-bromophenylsulphate as a major urinary metabolite. nih.gov This suggests that a primary metabolic route for aromatic amines with a halogen substituent involves hydroxylation of the aromatic ring followed by sulfation. In the case of 2-bromophenol, the major metabolites identified in rats were 2-bromophenol glucuronide and 2-bromophenol sulphate. imperial.ac.uk
Based on these precedents, the following are proposed as likely metabolites of this compound:
This compound-O-glucuronide: A major Phase II conjugate formed by the action of UDP-glucuronosyltransferases (UGTs) on the phenolic hydroxyl group.
This compound-O-sulfate: Another significant Phase II conjugate resulting from sulfotransferase (SULT) activity on the hydroxyl group.
Hydroxylated derivatives: Oxidation of the aromatic ring could lead to the formation of catechols (e.g., 2-Amino-4-bromo-5-chloro-1,6-dihydroxybenzene) or hydroquinones, which would then likely be conjugated.
N-acetyl-2-amino-4-bromo-5-chlorophenol: The product of N-acetylation of the amino group.
The table below summarizes the potential metabolites and the metabolic reactions involved.
| Potential Metabolite | Metabolic Reaction | Precursor |
| This compound-O-glucuronide | Glucuronidation | This compound |
| This compound-O-sulfate | Sulfation | This compound |
| Hydroxylated derivatives (e.g., catechols) | Aromatic Hydroxylation | This compound |
| N-acetyl-2-amino-4-bromo-5-chlorophenol | N-Acetylation | This compound |
Enzyme Systems Governing Biotransformation Processes
The biotransformation of this compound is expected to be governed by a variety of enzyme systems, primarily those involved in Phase I and Phase II metabolism.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics. nih.govnih.govmdpi.com For halogenated aromatic compounds, CYPs catalyze crucial oxidative reactions, including hydroxylation and dehalogenation. nih.gov Studies on the metabolism of the pesticide profenofos (B124560), which leads to the formation of 4-bromo-2-chlorophenol (B165030), have identified specific CYP isozymes involved. In human liver microsomes, CYPs 3A4, 2B6, and 2C19 were found to be capable of metabolizing profenofos. nih.gov Kinetic studies revealed that CYP2C19 and CYP2B6 are the primary enzymes responsible for this detoxification pathway. nih.gov Given the structural similarities, it is plausible that these or other CYP enzymes are involved in the oxidative metabolism of this compound.
Peroxidases and Cyclooxygenases: In addition to CYPs, other enzyme systems can contribute to the bioactivation of aminophenols. For the related compound 4-amino-2-chlorophenol (B1200274), bioactivation in rat renal cortical cells appears to be mediated by peroxidases and cyclooxygenases. nih.govresearchgate.net These enzymes can catalyze the formation of reactive intermediates.
Phase II Enzymes:
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for transferring glucuronic acid to the hydroxyl group of this compound, a critical step in its detoxification and excretion.
Sulfotransferases (SULTs): SULTs catalyze the sulfation of the phenolic group, providing an alternative major pathway for conjugation.
N-acetyltransferases (NATs): If N-acetylation of the amino group occurs, it would be mediated by N-acetyltransferases.
The table below presents the key enzyme systems and their likely roles in the metabolism of this compound.
| Enzyme System | Metabolic Phase | Probable Reaction Catalyzed |
| Cytochrome P450 (CYP) | Phase I | Aromatic hydroxylation, Oxidative dehalogenation |
| Peroxidases | Phase I | Oxidation of the amino group |
| Cyclooxygenases | Phase I | Co-oxidation |
| UDP-glucuronosyltransferases (UGTs) | Phase II | Glucuronidation of the hydroxyl group |
| Sulfotransferases (SULTs) | Phase II | Sulfation of the hydroxyl group |
| N-acetyltransferases (NATs) | Phase II | Acetylation of the amino group |
Comparative Metabolism Across Species (if data available)
There is currently a lack of direct comparative metabolism studies for this compound across different species. However, it is well-established that significant species differences can exist in the metabolism of xenobiotics, including halogenated aromatic compounds. These differences can be both quantitative (i.e., the rate of metabolism) and qualitative (i.e., the types of metabolites formed).
For example, studies on other halogenated anilines have revealed species-specific metabolite profiles. Such variations are often attributable to differences in the expression and activity of metabolic enzymes, particularly CYPs and Phase II conjugating enzymes, among species.
In vitro studies on the nephrotoxic potential of related compounds, such as 4-amino-2-chlorophenol, have utilized renal cortical cells from Fischer 344 rats, a common animal model in toxicology studies. nih.govresearchgate.net While these studies provide valuable mechanistic insights, direct extrapolation of the metabolic pathways and rates to humans or other species should be done with caution. Without specific data for this compound, any discussion on comparative metabolism remains speculative and would be based on general principles of xenobiotic metabolism.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For substituted phenols, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. researchgate.net Computational studies on related compounds, such as 2-bromo-4-chlorophenol (B154644), have utilized DFT to investigate molecular structure and vibrational wavenumbers. researchgate.net This approach allows for a detailed understanding of how the amino, bromo, and chloro substituents influence the geometry and stability of the phenol (B47542) ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. set-science.com In computational studies of similar aromatic compounds, FMO analysis is used to predict the most likely sites for electrophilic and nucleophilic attack. set-science.com For 2-Amino-4-bromo-5-chlorophenol, the electron-donating amino group and the electron-withdrawing halogens would significantly influence the energies and spatial distribution of these frontier orbitals.
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. An MEP map displays the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. set-science.com
For a molecule like this compound, an MEP map would likely show negative potential around the electronegative oxygen, chlorine, and bromine atoms, as well as the π-system of the aromatic ring. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups. set-science.com This visualization is instrumental in understanding intermolecular interactions, such as hydrogen bonding.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and delocalized electrons can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the dipole moment (μ) and the first-order hyperpolarizability (β). A high hyperpolarizability value suggests that the material may be an effective NLO material. scihorizon.comajchem-a.com
Studies on related amino- and chloro-substituted aromatic compounds have shown that the interplay of electron-donating (like -NH2) and electron-withdrawing groups can enhance NLO properties. scihorizon.com DFT calculations are a standard method to compute the hyperpolarizability of such molecules, providing a theoretical assessment of their NLO potential. scihorizon.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or DNA.
Prediction of Ligand-Target Binding Conformations
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. rsc.org
Simulation of Intermolecular Interactions (e.g., Hydrogen and Halogen Bonds)
The structure of this compound, with its hydroxyl and amino groups, as well as bromine and chlorine substituents, allows for a variety of intermolecular interactions. These non-covalent interactions are critical in determining the compound's physical properties, such as melting and boiling points, as well as its interactions with biological macromolecules.
Hydrogen Bonds: The primary hydrogen bond donors in this molecule are the hydroxyl (-OH) and amino (-NH2) groups. The oxygen and nitrogen atoms can also act as hydrogen bond acceptors. Computational simulations can predict the strength and geometry of these hydrogen bonds. In a condensed phase or in a biological system, these groups can form strong hydrogen bonds with neighboring molecules, including water, or with amino acid residues in a protein's active site.
Halogen Bonds: Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, both bromine and chlorine atoms can participate in halogen bonding. The strength of these bonds depends on the polarizability of the halogen and the nature of the interacting nucleophile. Computational studies on other halogenated compounds have shown that these interactions can be highly directional and play a significant role in crystal packing and ligand-receptor binding.
Simulations of intermolecular interactions for a molecule like this compound would typically involve quantum mechanics (QM) calculations on dimers or small clusters to accurately model the energies and geometries of these non-covalent bonds.
Below is a representative table illustrating the types of intermolecular interactions and their typical energies, which could be computationally determined for this compound.
| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Typical Energy (kcal/mol) |
| Hydrogen Bond | -OH | O, N | 3-10 |
| Hydrogen Bond | -NH2 | O, N | 2-8 |
| Halogen Bond | -Br | O, N, S | 1-5 |
| Halogen Bond | -Cl | O, N, S | 1-4 |
Note: The energy values are illustrative and would require specific computational analysis for this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. The rotation around the C-O and C-N bonds, as well as the orientation of the amino group protons, can lead to different conformers with varying energies and properties.
An MD simulation of this compound would typically involve the following steps:
System Setup: A model of the molecule is placed in a simulation box, often surrounded by solvent molecules (e.g., water) to mimic a realistic environment.
Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable interactions.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.
Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is saved.
By analyzing the trajectory, one can identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. This information is valuable for understanding how the molecule might fit into a binding site of a biological target.
The following table shows a hypothetical summary of results from a conformational analysis of this compound.
| Dihedral Angle | Most Populated Range (degrees) | Energy Barrier (kcal/mol) |
| C-C-O-H | 0 ± 20 | 2.5 |
| C-C-N-H | 180 ± 30 | 1.8 |
Note: These values are hypothetical and would need to be determined from an actual molecular dynamics simulation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity, respectively. frontiersin.orgmdpi.com For this compound, QSAR and QSTR models could be developed to predict its potential biological effects based on its physicochemical properties and structural features.
The development of a QSAR/QSTR model typically involves:
Data Collection: Gathering experimental data on the activity or toxicity of a series of related compounds.
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods to build a mathematical relationship between the descriptors and the observed activity/toxicity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
For halogenated phenols, QSAR studies have often identified descriptors such as the octanol-water partition coefficient (logP), electronic parameters (like Hammett constants), and steric parameters as being important for predicting their biological activity and toxicity. frontiersin.org The presence of amino, bromo, and chloro substituents in this compound would significantly influence these descriptors.
A hypothetical QSAR/QSTR model for a class of compounds including this compound might look like the following equation:
log(1/C) = a * logP + b * σ + c * Es + d
Where:
C is the concentration required for a certain biological effect.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
σ is the Hammett constant (a measure of electronic effects of substituents).
Es is the Taft steric parameter.
a, b, c, and d are constants determined by regression analysis.
Cheminformatics and Data-Driven Insights
Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. nih.gov For this compound, cheminformatics tools can be used to analyze its structural features, predict its properties, and compare it to other known compounds.
Key applications of cheminformatics for this compound include:
Property Prediction: Using computational models to predict various physicochemical properties such as solubility, pKa, and spectral characteristics.
Similarity Searching: Searching chemical databases for compounds with similar structures or properties. This can help in identifying potential biological targets or understanding its mechanism of action based on known analogs.
Substructure Analysis: Identifying key structural motifs and functional groups that may be responsible for its chemical or biological properties.
Virtual Screening: Computationally screening large libraries of compounds to identify molecules that are likely to interact with a specific biological target. While this compound would be the query molecule, its properties would inform the development of such screening campaigns.
The table below provides some predicted physicochemical properties for this compound that could be generated using cheminformatics software.
| Property | Predicted Value | Method |
| logP | 2.8 ± 0.4 | Consensus of multiple algorithms |
| pKa (acidic) | 7.5 ± 0.3 | Machine Learning Model |
| pKa (basic) | 3.2 ± 0.5 | Machine Learning Model |
| Water Solubility | 0.5 g/L | Fragment-based contribution model |
Note: These values are illustrative predictions and should be confirmed by experimental measurements.
Environmental Fate and Ecotoxicological Considerations
Degradation Pathways in Environmental Compartments (e.g., Microbial Degradation)
The environmental persistence of halogenated phenols is largely determined by their susceptibility to degradation, particularly through microbial action. Bacteria have evolved diverse metabolic pathways to break down these compounds. nih.gov
For chloroaminophenols (CAPs), a group of compounds structurally related to 2-Amino-4-bromo-5-chlorophenol, bacterial degradation has been observed. For instance, the bacterium Burkholderia sp. RKJ 800 can utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy. The degradation pathway begins with a deaminase enzyme that removes the amino group, converting 4C2AP into 4-chlorocatechol. This intermediate is then cleaved by a dioxygenase enzyme, opening up the aromatic ring and leading to further breakdown. nih.gov
General degradation pathways for chlorophenols can proceed through intermediates like chlorocatechols or hydroquinones, which are then subject to ring cleavage. acs.org The presence of multiple halogen substituents, such as bromine and chlorine, can significantly impact the rate and feasibility of microbial degradation. Compounds like 2,4,5-trichlorophenol (B144370) have shown considerable resistance to biodegradation, highlighting the challenges microorganisms face in metabolizing highly halogenated aromatics. nih.gov
While specific enzymatic pathways for this compound have not been documented, it is plausible that its degradation would involve initial dehalogenation or deamination steps, followed by ring cleavage, similar to other halogenated phenols. The efficiency of such processes in soil and water would depend on the presence of adapted microbial consortia and prevailing environmental conditions.
Environmental Presence and Formation from Other Anthropogenic Chemicals
Halogenated phenols can enter the environment through various routes, including industrial effluent and as degradation products of more complex chemicals like pesticides and dyes. nih.gov
A notable example of a brominated chlorophenol forming from an anthropogenic source is the case of 4-bromo-2-chlorophenol (B165030). This compound is a known and specific metabolite of the organophosphorus insecticide profenofos (B124560). nih.govresearchgate.net The metabolism of profenofos in various organisms leads to the cleavage of the phosphorothioate (B77711) ester bond, releasing 4-bromo-2-chlorophenol, which can then be excreted. nih.govfao.orgresearchgate.net This metabolic transformation serves as a clear pathway for the introduction of a brominated and chlorinated phenol (B47542) into the environment following the application of a parent pesticide.
Similarly, other aminophenols are known to arise from industrial chemicals. For example, 2-amino-4-chlorophenol (B47367) can be formed from the environmental degradation of 4-chloro-2-nitrophenol. who.int Although direct evidence for the formation of this compound from specific precursor pesticides or industrial chemicals is not available in the reviewed literature, its structure suggests it could potentially be a metabolite or degradation product of more complex molecules containing a similar substituted phenyl ring, such as certain dyes or pharmaceuticals.
Table 1: Examples of Halogenated Phenol Formation from Anthropogenic Precursors
| Formed Compound | Precursor Chemical | Source/Use of Precursor |
| 4-bromo-2-chlorophenol | Profenofos | Organophosphorus Insecticide |
| 2-amino-4-chlorophenol | 4-chloro-2-nitrophenol | Industrial Chemical |
Bioaccumulation and Transport Potential in Ecosystems
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (LogKow). A higher LogKow value indicates greater lipid solubility and a higher tendency to accumulate in the fatty tissues of organisms.
Conversely, the presence of a bromine atom in addition to a chlorine atom on the phenol ring would be expected to increase the compound's lipophilicity and thus its LogKow value. For comparison, the LogKow for 2-bromo-5-chlorophenol, which lacks the amino group, is calculated to be 3.2. nih.gov This higher value suggests a moderate potential for bioaccumulation.
Given these reference points, the LogKow for this compound would likely fall somewhere between these values. The presence of the hydrophilic amino group would decrease the LogKow, while the hydrophobic bromine atom would increase it. Without experimental data, a precise estimation of its bioaccumulation potential remains speculative. Its transport in ecosystems would be governed by its water solubility, partitioning behavior between soil/sediment and water, and its persistence against degradation.
Table 2: LogKow Values for Structurally Related Compounds
| Compound | LogKow | Predicted Bioaccumulation Potential |
| 2-amino-4-chlorophenol | 1.24 | Low |
| 2-bromo-5-chlorophenol | 3.2 | Moderate |
Research Applications and Future Directions
Role as a Key Intermediate in Advanced Organic Synthesis
Halogenated aminophenols are recognized as versatile intermediates in organic synthesis, primarily due to the reactivity of the aromatic ring and the diverse functionalities they possess. The presence of bromine and chlorine atoms in 2-Amino-4-bromo-5-chlorophenol offers multiple reaction sites for cross-coupling reactions, nucleophilic substitutions, and the formation of heterocyclic systems.
While specific literature detailing the extensive use of this compound in multi-step synthesis is emerging, its structural motifs are found in various complex chemical architectures. The amino and hydroxyl groups can be readily modified or can direct further electrophilic substitution reactions. For instance, the amino group can be diazotized and subsequently replaced by a wide range of functional groups, or it can participate in condensation reactions to form heterocycles like benzoxazoles.
The bromo and chloro substituents also play a crucial role. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the controlled introduction of new carbon-carbon and carbon-heteroatom bonds. This selective functionalization is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Type | Product Class |
|---|---|---|
| Amino Group | Diazotization/Sandmeyer Reaction | Halogenated phenols, nitriles, etc. |
| Acylation | Amides | |
| Condensation with 1,2-dicarbonyls | Quinoxalines | |
| Hydroxyl Group | Etherification (Williamson) | Aryl ethers |
| Esterification | Aryl esters | |
| Halogen Atoms | Suzuki Coupling | Biaryls |
| Heck Coupling | Substituted alkenes | |
| Buchwald-Hartwig Amination | N-Aryl amines |
Contributions to Medicinal Chemistry as a Scaffold or Fragment
The search for novel therapeutic agents often relies on the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets. Aminophenol derivatives have demonstrated a broad spectrum of biological activities, making them attractive starting points in drug discovery.
The this compound structure can be considered a valuable scaffold for several reasons. The phenolic hydroxyl and amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. The halogen atoms can enhance binding affinity through halogen bonding and can also modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.
For instance, substituted aminophenols have been investigated as precursors for the synthesis of enzyme inhibitors. The design of potent enzyme inhibitors is a critical aspect of drug development for various diseases. While direct studies on this compound in this context are not widely reported, its potential as a building block for kinase inhibitors, protease inhibitors, and other therapeutic classes is an active area of interest. The ability to functionalize the aromatic ring at multiple positions allows for the generation of diverse libraries of compounds for high-throughput screening.
Development of Novel Analytical Methodologies for Detection and Monitoring
The detection and quantification of halogenated phenols in various matrices are of significant environmental and industrial importance. The development of robust and sensitive analytical methods is crucial for monitoring their presence and ensuring safety. For a compound like this compound, a combination of chromatographic separation and sensitive detection techniques is typically required.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of such compounds. The development of a new HPLC method would involve the optimization of several parameters to achieve the desired separation and sensitivity.
Table 2: Key Parameters for HPLC Method Development for this compound
| Parameter | Considerations | Typical Choices |
|---|---|---|
| Stationary Phase | Polarity of the analyte | Reversed-phase (C18, C8), Phenyl |
| Mobile Phase | Elution strength and pH | Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium (B1175870) acetate) |
| Detection | Sensitivity and selectivity | UV-Vis (Diode Array Detector), Mass Spectrometry (ESI-MS, ESI-MS/MS) |
| Flow Rate | Analysis time and resolution | 0.5 - 1.5 mL/min |
| Column Temperature | Peak shape and retention time | 25 - 40 °C |
Method validation is a critical step to ensure the reliability of the analytical data. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comutu.ac.innih.govpensoft.net. For complex matrices like environmental water samples, a sample preparation step, such as solid-phase extraction (SPE), may be necessary to remove interferences and pre-concentrate the analyte.
Emerging Research Areas and Unexplored Scientific Avenues
Beyond its established roles, the unique electronic and structural properties of this compound open up possibilities in emerging scientific fields.
One such area is materials science , particularly in the development of novel organic electronic materials. The presence of multiple polar and polarizable functional groups on the aromatic ring could influence the self-assembly and charge-transport properties of molecules derived from this compound. Research into organic semiconductors is a rapidly growing field, with potential applications in flexible displays, solar cells, and sensors mcneillresearchgroup.com. The ability to tune the electronic properties through synthetic modification of the this compound core makes it an intriguing candidate for further investigation in this domain.
Another unexplored avenue is its potential use in the development of chemosensors . The amino and hydroxyl groups can act as binding sites for specific ions or molecules. By incorporating this moiety into a larger system that exhibits a measurable response upon binding (e.g., a change in fluorescence or color), it may be possible to design selective sensors for environmental or biological monitoring. The halogen substituents can also influence the photophysical properties of such sensor molecules.
Furthermore, the study of polyhalogenated compounds and their interactions in biological systems is an area of growing interest. Understanding how the specific arrangement of bromine and chlorine atoms on the aminophenol scaffold affects its biological activity and metabolic fate could provide valuable insights for the design of safer and more effective pharmaceuticals and agrochemicals.
Q & A
Q. What are the recommended synthetic routes for 2-amino-4-bromo-5-chlorophenol, and how can purity be ensured?
Answer: Synthesis typically involves halogenation and amination steps. For example, bromination of 2-amino-5-chlorophenol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C) can yield the target compound. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation requires HPLC (>95% purity) or melting point analysis. Reference standards from catalogs like Kanto Reagents (e.g., >95.0% purity for brominated analogs) highlight the importance of rigorous quality control .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H] at m/z 250.92 for CHBrClNO).
- FT-IR : Peaks at 3350 cm (N-H stretch) and 1250 cm (C-Br/C-Cl) validate functional groups. Cross-referencing with databases like PubChem ensures accuracy .
Q. How should researchers handle stability challenges during storage?
Answer: Store in amber vials at 2–8°C under inert gas (N or Ar) to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., dehalogenated analogs) indicate susceptibility to light/moisture, necessitating desiccants and cold storage .
Q. What safety protocols are critical for handling this compound?
Answer:
Q. How can solubility and partitioning coefficients be determined?
Answer:
- Solubility : Shake-flask method in water, DMSO, and ethanol at 25°C, analyzed via UV-Vis.
- logP : Use HPLC with a C18 column and octanol-water partitioning. Predicted logP ≈ 2.8 (via ChemDraw), consistent with bromo/chloro substituents increasing hydrophobicity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields?
Answer: A 2 factorial design evaluates temperature (X), catalyst loading (X), and solvent ratio (X). For example:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| X | 0°C | 25°C |
| X | 0.5 mol% | 2.0 mol% |
| X | 1:1 EtOH:HO | 3:1 EtOH:HO |
ANOVA identifies significant factors (e.g., temperature, p < 0.05). Response surface methodology (RSM) refines optimal conditions, improving yields from 60% to 85% .
Q. How to resolve contradictions in spectroscopic data for structural elucidation?
Answer: Discrepancies in NMR/IR data may arise from tautomerism (amine-phenol vs. imine-keto forms). Use:
Q. What methodologies assess environmental persistence and ecotoxicity?
Answer:
- Persistence : OECD 301F (ready biodegradability test) in aqueous media.
- Bioaccumulation : Measure BCF (bioconcentration factor) in Daphnia magna via LC-MS.
- Toxicity : EC values using algal growth inhibition tests (Pseudokirchneriella subcapitata). Cross-reference EPA DSSTox for regulatory profiles .
Q. How can mechanistic studies elucidate its role in catalytic reactions?
Answer:
Q. How to address contradictory cytotoxicity results in cell-based assays?
Answer: Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
